molecular formula C16H19NO2 B4699154 2-methyl-N-(4-phenylbutyl)furan-3-carboxamide

2-methyl-N-(4-phenylbutyl)furan-3-carboxamide

Cat. No.: B4699154
M. Wt: 257.33 g/mol
InChI Key: QGFHEPNKRAXCFN-UHFFFAOYSA-N
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Description

2-methyl-N-(4-phenylbutyl)furan-3-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure includes a furan ring substituted with a 2-methyl group and a 3-carboxamide group attached to a 4-phenylbutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-phenylbutyl)furan-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-methylfuran-3-carboxylic acid with 4-phenylbutylamine in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-phenylbutyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(4-phenylbutyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-phenylbutyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan ring and the carboxamide group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxamides: Compounds with similar structures but different substituents on the furan ring.

    Phenylbutyl derivatives: Compounds with similar phenylbutyl chains but different core structures.

Uniqueness

2-methyl-N-(4-phenylbutyl)furan-3-carboxamide is unique due to its specific combination of the furan ring, 2-methyl group, and 4-phenylbutyl chain.

Properties

IUPAC Name

2-methyl-N-(4-phenylbutyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-13-15(10-12-19-13)16(18)17-11-6-5-9-14-7-3-2-4-8-14/h2-4,7-8,10,12H,5-6,9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFHEPNKRAXCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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